Lomitapide mesylate Lomitapide mesylate Lomitapide mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of lomitapide and methanesulfonic acid. Used as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It contains a lomitapide(1+).
Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 202914-84-9
VCID: VC20747955
InChI: InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol

Lomitapide mesylate

CAS No.: 202914-84-9

Cat. No.: VC20747955

Molecular Formula: C40H41F6N3O5S

Molecular Weight: 789.8 g/mol

* For research use only. Not for human or veterinary use.

Lomitapide mesylate - 202914-84-9

CAS No. 202914-84-9
Molecular Formula C40H41F6N3O5S
Molecular Weight 789.8 g/mol
IUPAC Name methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Standard InChI InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Standard InChI Key QKVKOFVWUHNEBX-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Canonical SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Chemical Properties

Chemical Structure and Identity

Lomitapide mesylate is chemically defined as N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluorene-9-carboxamide methanesulfonate . This complex molecular structure confers specific binding properties that enable its therapeutic action.

Physical and Chemical Characteristics

Lomitapide mesylate possesses distinct physical and chemical properties that influence its pharmaceutical formulation and biological behavior. The compound exhibits specific solubility characteristics that affect its administration and bioavailability.

Table 1: Technical Properties of Lomitapide Mesylate

PropertyValue
Molecular Weight789.83 g/mol
Molecular FormulaC₃₉H₃₇F₆N₃O₂·CH₃SO₃H
CAS Number2059395-52-5
Physical StateSolid
SolubilitySoluble to 20 mM in DMSO and to 10 mM in ethanol
Storage Conditions-20°C
Purity≥98%

The compound contains multiple functional groups, including fluorine-containing moieties, which contribute to its pharmacological properties and metabolic stability . The presence of the methanesulfonate group improves the compound's solubility profile compared to its free base form, enhancing its pharmaceutical properties for clinical applications.

Mechanism of Action

MTP Inhibition

Lomitapide mesylate exerts its therapeutic effect through potent inhibition of microsomal triglyceride transfer protein (MTP), with an IC₅₀ value of approximately 8 nM . MTP is an essential protein that facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids between phospholipid surfaces. This function is critical for the assembly and secretion of apolipoprotein B-containing lipoproteins .

Effects on Lipoprotein Metabolism

Within the lumen of the endoplasmic reticulum, lomitapide inhibits MTP, thereby preventing the formation of apolipoprotein B. This inhibition consequently blocks the formation of very low-density lipoproteins (VLDL) and chylomicrons . The disruption of this metabolic pathway leads to a reduction in circulating levels of low-density lipoprotein cholesterol (LDL-C), addressing the fundamental abnormality in patients with homozygous familial hypercholesterolemia.

The compound's specific targeting of MTP distinguishes it from other lipid-lowering therapies that act through different mechanisms, such as statins (which inhibit cholesterol synthesis) or bile acid sequestrants (which increase cholesterol excretion). This unique mechanism makes lomitapide particularly valuable for patients who cannot achieve adequate lipid control through conventional approaches.

Pharmacokinetic Properties

Absorption and Bioavailability

Lomitapide mesylate demonstrates specific absorption characteristics that influence its clinical application. In healthy patients, the time to maximum concentration is approximately 6 hours following a single dose of 60 mg. The compound has a relatively low absolute bioavailability of approximately 7%, which necessitates appropriate dosing strategies to achieve therapeutic concentrations .

Distribution, Metabolism, and Elimination

Following absorption, lomitapide mesylate distributes extensively throughout the body, with a steady-state volume of distribution ranging from 985 to 1292 liters. The compound exhibits extensive binding to plasma proteins, with approximately 99.8% bound . This high protein binding affects its distribution and clearance characteristics.

Table 2: Pharmacokinetic Parameters of Lomitapide

ParameterValue
Time to Maximum Concentration~6 hours
Absolute Bioavailability~7%
Volume of Distribution985-1292 L
Plasma Protein Binding99.8%
Primary Metabolic PathwayCYP3A4
Secondary Metabolic PathwaysCYP1A2, 2B6, 2C8, 2C19
Elimination RoutesUrine (52.9-59.5%), Feces (33.4-35.1%)
Half-life39.7 hours

Lomitapide is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites designated as M1 and M3. Additional cytochrome P450 enzymes, including CYP1A2, 2B6, 2C8, and 2C19, contribute to a lesser extent to lomitapide metabolism . The compound's elimination occurs through both renal and fecal routes, with approximately 52.9-59.5% eliminated in the urine and 33.4-35.1% in the feces. Lomitapide exhibits a relatively long half-life of approximately 39.7 hours, allowing for once-daily dosing regimens .

Clinical Applications

Approved Indications

Lomitapide mesylate is primarily indicated as an adjunct to a low-fat diet and other lipid-lowering treatments, including LDL apheresis where available, to reduce LDL cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol in patients with homozygous familial hypercholesterolemia . This rare genetic disorder affects approximately 1 in 160,000 to 1 in 1,000,000 individuals worldwide and is characterized by severely elevated cholesterol levels and premature cardiovascular disease.

Dosing Considerations

The administration of lomitapide mesylate requires careful consideration of patient-specific factors and potential drug interactions. Based on real-world clinical practice data from Japan, the median lomitapide dose across a 42-month treatment period was 9.8 mg/day . Dosing typically begins at a lower level and is gradually titrated based on individual patient response and tolerability.

Clinical Research Findings

Efficacy in Homozygous Familial Hypercholesterolemia

Clinical investigations have demonstrated the efficacy of lomitapide mesylate in reducing LDL cholesterol levels in patients with homozygous familial hypercholesterolemia. In a real-world clinical practice setting in Japan, lomitapide treatment resulted in a statistically significant reduction in LDL-C levels .

Table 3: Clinical Efficacy Results from Japanese Real-World Study

ParameterBaseline12 Monthsp-value
LDL-C (mg/dl)225.9 ± 172.0159.4 ± 93.00.0245
LDL-C (mmol/l)5.8 ± 4.54.1 ± 2.40.0245

This reduction in LDL-C levels is clinically meaningful, as elevated LDL-C is a primary risk factor for the development of atherosclerotic cardiovascular disease, a major cause of morbidity and mortality in patients with homozygous familial hypercholesterolemia .

Special Research Areas

Antimalarial Properties

Beyond its primary application in lipid management, lomitapide mesylate has demonstrated potential antimalarial properties. Research has shown that lomitapide inhibits hemozoin formation and growth of both chloroquine-sensitive (PfNF54) and multidrug-resistant (PfK1) strains of Plasmodium falciparum, with IC₅₀ values of 0.56 μM and 0.69 μM, respectively . This finding suggests potential applications beyond cardiovascular medicine, possibly expanding into infectious disease therapeutics.

Experimental Models

Lomitapide has shown efficacy in inhibiting or normalizing lipoprotein production in various experimental models, including rodents and a rabbit model of hypercholesterolemia . These preclinical findings provide a mechanistic basis for its clinical efficacy and suggest potential applications in broader contexts of lipid disorders.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator